H-Ile-glu-OH

Description

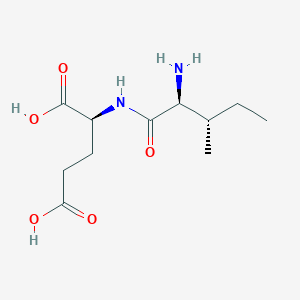

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-3-6(2)9(12)10(16)13-7(11(17)18)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGFOCFYOZQVRJ-ZKWXMUAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Isoleucyl-Glutamic Acid (Ile-Glu): Structure, Function, and Analysis

Abstract: Isoleucyl-Glutamic Acid (Ile-Glu) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the non-essential amino acid L-glutamic acid. While the individual roles of its constituent amino acids are well-defined in metabolism and neurotransmission, the dipeptide itself represents a molecule of emerging interest in fields ranging from nutritional science to drug development. This guide provides a comprehensive technical overview of Ile-Glu, detailing its molecular structure, physicochemical properties, biological significance, metabolic fate, and the core analytical methodologies required for its study. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Molecular Profile of Isoleucyl-Glutamic Acid

A thorough understanding of a molecule's structure and inherent chemical properties is the foundation upon which all functional and analytical studies are built. The specific arrangement of atoms in Ile-Glu dictates its charge, polarity, and reactivity, which in turn govern its biological interactions and the strategies we must employ to analyze it.

Chemical Structure and Stereochemistry

Isoleucyl-glutamic acid is formed through the condensation of L-isoleucine and L-glutamic acid, creating a peptide bond between the carboxyl group of isoleucine and the amino group of glutamic acid. The standard IUPAC name is 2-(2-amino-3-methylpentanamido)pentanedioic acid.[1]

The structure features:

-

An N-terminal L-isoleucine residue , characterized by its hydrophobic, branched-chain (sec-butyl) side chain.

-

A C-terminal L-glutamic acid residue , which possesses an acidic carboxyl group in its side chain.

-

A central amide (peptide) bond that is planar and resistant to hydrolysis under physiological conditions without enzymatic catalysis.[2]

At physiological pH (~7.4), the N-terminal amino group is protonated (-NH3+), and both the C-terminal and the side-chain carboxyl groups of glutamate are deprotonated (-COO-). This gives the molecule a net charge of -1, a critical feature influencing its solubility and interaction with biological membranes and other charged molecules.[1]

Physicochemical Properties

The physicochemical properties of Ile-Glu are crucial for predicting its behavior in biological systems and for developing robust analytical methods. For instance, its high polarity and water solubility, indicated by the negative logP value, suggest that it will not readily cross cell membranes via passive diffusion and will likely require specific transporters.

| Property | Value | Source | Significance for Researchers |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [1] | Defines the elemental composition and exact mass for mass spectrometry. |

| Average Molecular Weight | 260.29 g/mol | [1] | Used for calculating molar concentrations and for mass-based quantification. |

| Water Solubility | 4.64 g/L (Predicted) | [1] | High solubility is advantageous for creating aqueous buffers and formulations but indicates poor passive membrane permeability. |

| logP (Octanol-Water) | -2.7 (Predicted) | [1] | The negative value confirms the molecule's hydrophilic (polar) nature, guiding choices for chromatographic separation. |

| pKa (Strongest Acidic) | 3.45 (Side Chain -COOH, Predicted) | [1] | Dictates that the side chain is negatively charged at physiological pH, influencing receptor binding and electrophoretic mobility. |

| pKa (Strongest Basic) | 8.51 (α-Amino Group, Predicted) | [1] | Confirms the N-terminus is positively charged at physiological pH. |

| Physiological Charge | -1 | [1] | The net negative charge is critical for interactions with transporters and biological targets. |

Part 2: Biological Significance and Metabolic Fate

While extensive research exists for the constituent amino acids, the specific bioactivity of the Ile-Glu dipeptide is less characterized. Its primary biological role is as an intermediate in protein digestion and absorption. However, its structure suggests potential for more nuanced functions.

Foundational Roles of Constituent Amino Acids

-

L-Isoleucine (Ile): As an essential branched-chain amino acid (BCAA), isoleucine cannot be synthesized by the human body and must be obtained from the diet.[3] It is integral to muscle protein synthesis, serves as a substrate for energy production (being both glucogenic and ketogenic), and plays a significant role in regulating glucose uptake into muscle cells, independent of insulin in some contexts.[4]

-

L-Glutamic Acid (Glu): This non-essential amino acid is the most abundant excitatory neurotransmitter in the central nervous system, crucial for synaptic plasticity, learning, and memory.[5][6] Beyond neurotransmission, it is a central hub in cellular metabolism, participating in the TCA cycle and nitrogen transport via transamination reactions.[7] Glutamate signaling is tightly controlled by transporters; an imbalance can lead to excitotoxicity, a mechanism implicated in neurodegenerative diseases.[8][9]

Function of the Dipeptide Unit: From Digestion to Potential Bioactivity

Dietary proteins are broken down by proteases into smaller peptides and free amino acids.[10] Dipeptides like Ile-Glu can be absorbed from the gut lumen into enterocytes via peptide transporters, which can be more efficient than free amino acid transport systems. Once inside the cell, they are typically hydrolyzed by intracellular peptidases into their constituent amino acids, which then enter circulation.

The key areas of potential bioactivity for the intact dipeptide include:

-

Nutritional Delivery: It may serve as an efficient delivery vehicle for isoleucine and glutamic acid.

-

Neuromodulation: Given the glutamic acid moiety, it is plausible that Ile-Glu could interact with glutamate receptors (mGluRs, iGluRs) or transporters, potentially acting as a weak agonist, antagonist, or modulator.[11] This warrants investigation in neuropharmacology.

-

Antioxidant Activity: While not demonstrated for Ile-Glu specifically, related peptides containing this sequence have been identified in protein hydrolysates with antioxidant properties.[12]

Metabolic Pathways

The metabolic journey of Ile-Glu begins with its generation and ends with the catabolism of its components.

-

Generation: Primarily formed during the digestion of dietary protein in the gastrointestinal tract by the action of enzymes like pepsin, trypsin, and chymotrypsin.[2]

-

Absorption & Hydrolysis: Absorbed by intestinal cells, likely via peptide transporters, and then rapidly hydrolyzed by cytoplasmic peptidases into L-isoleucine and L-glutamic acid.

-

Catabolism:

-

Isoleucine: Undergoes transamination to α-keto-β-methylvalerate. Further degradation yields acetyl-CoA (ketogenic) and propionyl-CoA (which is converted to succinyl-CoA, a TCA cycle intermediate, making it glucogenic).

-

Glutamic Acid: Can be converted to α-ketoglutarate via transamination (transferring its amino group to an α-keto acid) or oxidative deamination by glutamate dehydrogenase. α-ketoglutarate is a key intermediate in the TCA cycle.[5]

-

Part 3: Synthesis and Manufacturing Strategies

For research and development, a pure, well-characterized source of Ile-Glu is essential. Chemical synthesis provides this control, allowing for the production of a reference standard for analytical assays or for use in biological experiments.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing peptides like Ile-Glu is Solid-Phase Peptide Synthesis (SPPS), typically using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[13] The core principle is to build the peptide chain step-by-step while it is anchored to an insoluble polymer resin. This simplifies the purification process, as excess reagents and byproducts are simply washed away after each step.[14]

The causality for this choice is clear:

-

Efficiency: Eliminates the need for purification of intermediates.

-

Control: Allows for precise sequencing and incorporation of modified amino acids if needed.

-

Scalability: Can be automated for higher throughput.

Experimental Protocol: Fmoc-SPPS of L-Isoleucyl-L-Glutamic Acid

This protocol outlines the manual synthesis on a standard polystyrene resin.

-

Resin Preparation:

-

Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin. The glutamic acid is pre-attached to the solid support, and its side-chain carboxyl group is protected with a tert-butyl (OtBu) group to prevent side reactions.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection (Cycle 1):

-

Rationale: To expose the alpha-amino group of glutamic acid for coupling with the next amino acid.

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x), then Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Cycle 1):

-

Rationale: To form the peptide bond between the now-free amino group on the resin-bound glutamate and the carboxyl group of the incoming isoleucine.

-

Prepare the coupling solution: Dissolve Fmoc-Ile-OH (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF. Add a non-nucleophilic base like DI(S)PEA (6 equivalents) to activate the carboxyl group.

-

Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (beads remain yellow) indicates a complete reaction.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Final Deprotection (Cycle 2):

-

Repeat Step 2 to remove the final Fmoc group from the N-terminal isoleucine.

-

-

Cleavage and Deprotection:

-

Rationale: To cleave the completed dipeptide from the resin and simultaneously remove the acid-labile side-chain protecting group (OtBu).

-

Wash the resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[13] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the crude peptide pellet under vacuum. The product should be purified via RP-HPLC.

-

Part 4: Core Analytical Methodologies

Rigorous analytical characterization is non-negotiable in research and drug development. It ensures identity, purity, and quantity, forming the basis of trustworthy and reproducible science.

Chromatographic Analysis and Purification

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for both purifying the crude synthetic peptide and for assessing its purity. The principle is to separate molecules based on their hydrophobicity.

-

Causality of Method Choice: Ile-Glu is highly polar. A standard C18 (hydrophobic) column will provide minimal retention. Therefore, an ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase. The TFA forms an ion pair with the positively charged N-terminus of the peptide, increasing its overall hydrophobicity and allowing it to interact sufficiently with the C18 stationary phase for effective separation.

Experimental Protocol: Analytical RP-HPLC for Ile-Glu Purity Assessment

-

System: An HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A shallow gradient is critical for separating polar peptides. For example: 5% to 35% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm (where the peptide bond absorbs strongly).

-

Sample Preparation: Dissolve the dried peptide in Mobile Phase A.

-

Analysis: Inject the sample. The retention time of the main peak is recorded, and the peak area is used to calculate purity relative to any impurity peaks.

Structural Verification and Quantification

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirming the identity and quantifying peptides in complex biological matrices.[15] It couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.

-

Causality of Method Choice: Mass spectrometry provides an exact molecular weight, which is a primary confirmation of identity. Tandem MS (MS/MS) involves isolating the peptide ion, fragmenting it, and analyzing the fragments. This fragmentation pattern is unique to the peptide's sequence and provides definitive structural proof.

Experimental Protocol: LC-MS/MS for Ile-Glu Identification

-

LC System: Use the same RP-HPLC conditions as described above. The eluent is directed into the mass spectrometer source.

-

Mass Spectrometer: A triple quadrupole or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in positive mode is chosen because the N-terminal amino group will readily accept a proton, forming a positively charged ion [M+H]⁺.

-

MS1 Scan: Scan for the theoretical mass of the protonated molecule (m/z 261.14).

-

MS2 Fragmentation: Isolate the precursor ion (m/z 261.14) and subject it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting fragment ions. Key expected fragments include:

-

y₁-ion: Cleavage of the peptide bond yields the glutamic acid residue (mass ~148.06).

-

b₁-ion: Cleavage of the peptide bond yields the isoleucine immonium ion (mass ~114.09).

-

Other fragments from side-chain losses.

-

Conformational Analysis

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and MS confirm purity and primary structure, NMR provides detailed information about the chemical environment of each atom, confirming connectivity and providing insights into the 3D conformation in solution.[16][17]

-

Causality of Method Choice: For a definitive structural proof of a novel or synthesized molecule, NMR is indispensable. 1D (¹H) and 2D (e.g., COSY, TOCSY) spectra can be used to assign every proton in the molecule, confirming that the correct isomers (L-isoleucine, not D-allo-isoleucine) were used and that the connectivity is as expected.[18] This provides an orthogonal validation to mass spectrometry.

Part 5: Applications in Research and Drug Development

The unique combination of a BCAA and a key neurotransmitter makes Ile-Glu a molecule with diverse potential applications.

Use as a Research Tool and Biomarker

-

Metabolomics Standard: A synthesized, pure Ile-Glu is an essential reference standard for metabolomics studies aiming to identify and quantify dipeptides in biological samples.

-

Biomarker: Its detection in foods like chicken and pork suggests it could be a potential biomarker for the consumption of these products.[1]

-

Transporter Studies: Ile-Glu can be used as a substrate to study the kinetics and specificity of intestinal peptide transporters (e.g., PEPT1).

Potential Therapeutic and Pharmaceutical Applications

-

Neuroprotection: Glutamate is central to many neurological disorders.[8] Derivatives of glutamic acid are being explored as therapeutics.[] Ile-Glu could serve as a pro-drug for glutamate, potentially offering different transport and pharmacokinetic properties to modulate the glutamatergic system.

-

Metabolic Regulation: Given isoleucine's role in stimulating glucose uptake, Ile-Glu could be investigated in nutritional supplements aimed at improving glycemic control or supporting muscle metabolism.[4] Dietary restriction of isoleucine has also been linked to healthy aging, making molecules involved in its pathways of interest.[20]

-

Drug Delivery: The glutamic acid residue offers a handle for further chemical modification. For example, polymers of glutamic acid (polyglutamic acid) are used in drug delivery systems to improve the solubility and targeting of therapeutics.[21]

Conclusion

Isoleucyl-glutamic acid, while simple in structure, stands at the intersection of metabolism, neuroscience, and nutrition. This guide has detailed its fundamental molecular characteristics and the robust analytical framework required for its study. The causality behind each methodological choice—from the use of ion-pairing agents in HPLC to the selection of fragmentation analysis in mass spectrometry—is grounded in the molecule's inherent physicochemical properties. While direct biological functions of the intact dipeptide remain an area ripe for exploration, its potential as a research tool, biomarker, and a scaffold for therapeutic development is significant. For scientists and researchers, Ile-Glu serves as an excellent model for the rigorous, multi-disciplinary approach required to fully characterize and unlock the potential of bioactive peptides.

References

-

FooDB. (2020). Showing Compound Isoleucyl-Glutamate (FDB111935). [Link]

-

Baggio, L. L., & Drucker, D. J. (2007). The structure and function of the glucagon-like peptide-1 receptor and its ligands. PMC. [Link]

-

Wikipedia. Glutamic acid. [Link]

-

Cleveland Clinic. (2022). Glutamate: What It Is & Function. [Link]

-

Prakash, A., et al. (2005). L-Glutamic acid and glutamine: Exciting molecules of clinical interest. ResearchGate. [Link]

-

Toldrá, F., & Reig, M. (2021). Functions and absorption of bioactive peptides in small intestine. [Link]

-

Prakash, A., et al. (2005). L-Glutamic acid and glutamine: Exciting molecules of clinical interest. Indian Journal of Pharmacology. [Link]

-

Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

-

Doi, M., et al. (2005). Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes. PubMed. [Link]

-

Yu, D., et al. (2023). Late-life isoleucine restriction promotes physiological and molecular signatures of healthy aging. PMC. [Link]

-

McKenna, M. C. (2012). Valine but not leucine or isoleucine supports neurotransmitter glutamate synthesis during synaptic activity in cultured cerebellar neurons. PubMed. [Link]

-

Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Wikipedia. Proteolysis. [Link]

-

Grewer, C., et al. (2008). Glutamate forward and reverse transport: From molecular mechanism to transporter-mediated release after ischemia. PMC. [Link]

-

University of Zurich. STRUCTURE DETERMINATION BY NMR. [Link]

-

Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PMC. [Link]

-

Aileron. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Wikipedia. Glutamate transporter. [Link]

-

Brakch, N., et al. (2003). Processing of peptide and hormone precursors at the dibasic cleavage sites. PMC. [Link]

-

Capellas, M., et al. (1997). Protease-catalysed synthesis/hydrolysis of dipeptides in solution and on resin. ResearchGate. [Link]

-

Al-Amin, M., et al. (2023). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. MDPI. [Link]

-

XVIVO Scientific Animation. (2020). Glutamate Modulation | MOA Animation. YouTube. [Link]

-

LSU Scholarly Repository. (2002). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

-

Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

-

Prickett, C. S., et al. (2015). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. PMC. [Link]

-

Gerkau, N. J., et al. (2021). Disruption of Glutamate Transport and Homeostasis by Acute Metabolic Stress. Frontiers. [Link]

-

ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. [Link]

-

University of Regensburg. 7.5 High Resolution NMR Spectroscopy. [Link]

-

Sharma, G., et al. (2012). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. MDPI. [Link]

-

Wikipedia. Amino acid. [Link]

-

Siegel, G.J., et al. (1999). Glutamate Transporters. NCBI Bookshelf. [Link]

-

Spoken Wikipedia. (2014). Proteolysis. YouTube. [Link]

-

CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

-

Adaway, J. E., et al. (2015). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. ResearchGate. [Link]

-

ResearchGate. (2021). What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis?. [Link]

-

NCERT. Biomolecules. [Link]

-

UQ eSpace. Determination of peptide and protein structures using NMR Spectroscopy. [Link]

Sources

- 1. Showing Compound Isoleucyl-Glutamate (FDB111935) - FooDB [foodb.ca]

- 2. youtube.com [youtube.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamic acid - Wikipedia [en.wikipedia.org]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. technologynetworks.com [technologynetworks.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Disruption of Glutamate Transport and Homeostasis by Acute Metabolic Stress [frontiersin.org]

- 10. Proteolysis - Wikipedia [en.wikipedia.org]

- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functions and absorption of bioactive peptides in small intestine [fst.vnua.edu.vn]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. m.youtube.com [m.youtube.com]

- 15. q2labsolutions.com [q2labsolutions.com]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. researchgate.net [researchgate.net]

- 20. Late-life isoleucine restriction promotes physiological and molecular signatures of healthy aging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Ile-Glu Monograph: From Hydrolysate to Bioactive Lead

The following technical guide details the discovery, pharmacology, and synthesis of the dipeptide Isoleucyl-Glutamic Acid (Ile-Glu) . This monograph is structured for researchers in biochemistry and drug development, focusing on its dual role as a cardiovascular therapeutic lead (ACE inhibitor) and a sensory-active compound (Umami/Kokumi).

Executive Summary

Ile-Glu (IE) is a bioactive dipeptide comprising an N-terminal hydrophobic isoleucine and a C-terminal acidic glutamic acid. Historically isolated from enzymatic hydrolysates of food proteins (notably casein, soy, and muscle proteins), it represents a critical structural motif in the field of bioactive peptides .

Its scientific significance is bifurcated:

-

Pharmacology: It functions as an Angiotensin-Converting Enzyme (ACE) Inhibitor , utilizing its C-terminal carboxylate to chelate the active site Zinc ion (

), thereby regulating blood pressure. -

Sensory Science: It is a potent kokumi/umami peptide, interacting with the Calcium-Sensing Receptor (CaSR) and T1R1/T1R3 heterodimers to enhance flavor complexity in fermented matrices.

Historical Genesis & Isolation

The "discovery" of Ile-Glu was not a singular event but a cumulative identification resulting from the rigorous fractionation of protein hydrolysates in the late 20th century.

The Hydrolysate Era (1980s–1990s)

Early research focused on "undefined" bioactive fractions from fermented milk (Calpis) and soy sauce. Researchers observed that short-chain peptides survived gastrointestinal digestion and exerted physiological effects.

-

Casein Hydrolysis: Ile-Glu was frequently identified in the low-molecular-weight (<1 kDa) fraction of

-casein hydrolysates processed with Lactobacillus helveticus proteases. -

Soy Fermentation: In parallel, flavor chemists isolated Ile-Glu from soy sauce, correlating it with the "mouthfulness" (kokumi) sensation distinct from simple MSG.

Structural Identification

The transition from crude extract to defined molecule required advanced chromatography.

-

Method: Reversed-Phase HPLC (RP-HPLC) coupled with Edman degradation.

-

Key Finding: The specific sequence Ile-Glu (rather than Glu-Ile) was found to be critical for ACE inhibitory potency due to the requirement of a hydrophobic N-terminus for enzyme docking.

Visualization: The Isolation Workflow

The following diagram illustrates the standard industrial and laboratory workflow used to isolate Ile-Glu from complex protein matrices.

Figure 1: Standard isolation workflow for bioactive dipeptides from protein hydrolysates.[1]

Mechanistic Pharmacology

ACE Inhibition: The Zinc Chelation Model

The primary therapeutic interest in Ile-Glu stems from its ability to inhibit ACE (EC 3.4.15.1), a zinc-metallopeptidase central to the Renin-Angiotensin System (RAS).

-

Binding Mode: Competitive Inhibition.

-

Mechanism:

-

N-Terminus (Ile): The hydrophobic isoleucine side chain anchors into the S1 subsite of ACE, which naturally accommodates hydrophobic residues.

-

C-Terminus (Glu): The carboxylate group (

) of the glutamic acid coordinates with the Zinc ion (

-

Structure-Activity Relationship (SAR)

Quantitative SAR (QSAR) studies have established the "Hydrophobic-Acidic" rule for dipeptide ACE inhibitors.

| Residue Position | Preferred Characteristic | Role in Ile-Glu |

| N-Terminus | Hydrophobic / Aliphatic | Ile: High hydrophobicity anchors peptide in S1 pocket.[3] |

| C-Terminus | Acidic / Proline / Aromatic | Glu: Chelates active site |

Visualization: Mechanism of Action

Figure 2: Molecular docking logic of Ile-Glu within the ACE active site.

Synthesis & Production Protocols

For research and drug development, isolation from food is inefficient. Two primary methods are used for scalable production.

Chemical Synthesis (SPPS)

Standard Protocol: Fmoc-Solid Phase Peptide Synthesis.

-

Resin: Wang resin (pre-loaded with Fmoc-Glu(OtBu)).

-

Coupling: HBTU/HOBt activation.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5).

-

Advantage: High purity (>98%), exact sequence control.

Enzymatic Synthesis (Reverse Hydrolysis)

Concept: Using proteases (e.g., Thermolysin) in non-aqueous organic solvents to drive the equilibrium toward bond formation.

-

Substrates: N-protected Isoleucine ester + Glutamic acid derivative.

-

Advantage: "Green" chemistry, stereospecificity (L-isomers only).

Experimental Validation Protocols

To verify the activity of synthesized or isolated Ile-Glu, the following self-validating protocols are standard.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol measures the inhibition of ACE converting the substrate HHL (Hippuryl-His-Leu) to Hippuric Acid.

-

Reagents:

-

ACE Solution: 0.1 U/mL (from rabbit lung).

-

Substrate: 5 mM HHL in borate buffer (pH 8.3).

-

Sample: Ile-Glu dissolved in buffer.

-

-

Procedure:

-

Incubate Sample (50 µL) + ACE (50 µL) at 37°C for 10 min.

-

Add Substrate (150 µL) and incubate for 30 min.

-

Stop Reaction: Add 250 µL 1M HCl.

-

Extraction: Add 1.5 mL Ethyl Acetate (extracts Hippuric Acid). Vortex and centrifuge.

-

Measurement: Evaporate organic layer, redissolve in water, measure Absorbance at 228 nm.

-

-

Calculation:

Quantitative Data: Comparative Potency

While Ile-Glu is effective, it is often compared to the "gold standard" lactotripeptides.

| Peptide | Sequence | IC50 (µM) | Source | Mechanism |

| Ile-Glu | IE | ~200 - 300 | Soy/Casein | Zn-Chelation |

| Val-Pro-Pro | VPP | 9 | Fermented Milk | Non-competitive |

| Ile-Pro-Pro | IPP | 5 | Fermented Milk | Competitive |

| Captopril | (Drug) | 0.02 | Synthetic | Competitive |

Note: While Ile-Glu has a higher IC50 (lower potency) than VPP, its abundance in hydrolysates makes it a significant contributor to the total activity of functional foods.

References

-

Identification of ACE Inhibitory Peptides

- Source: N

- Context: Describes the isolation of hydrophobic-acidic peptides and the correlation of MW <3kDa with high ACE inhibition.

-

Structure-Activity Rel

- Source: Journal of Agricultural and Food Chemistry

- Context: Defines the QSAR rules favoring N-terminal hydrophobic residues (Ile) and C-terminal charged residues (Glu) for ACE binding.

-

Taste-Active Peptides in Soy Sauce (Kokumi/Umami)

- Source: International Journal of Food Science & Technology

- Context: Identifies Ile-Glu as a key contributor to the complex flavor profile of fermented soy products.

-

Enzym

- Source: Frontiers in Nutrition

- Context: Details the methodology for releasing Ile-containing peptides using Alcalase and Trypsin.

-

Ile-Glu-Trp (Stemokin)

-

Source: PubMed[1]

- Context: Highlights the inclusion of the Ile-Glu motif in longer pharmaceutical peptides with Th1/Th2 modul

-

Sources

- 1. Simultaneous Presence of PrtH and PrtH2 Proteinases in Lactobacillus helveticus Strains Improves Breakdown of the Pure αs1-Casein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]

An In-depth Technical Guide to the Natural Sources and Occurrence of Isoleucyl-Glutamate

Abstract

Isoleucyl-glutamate, a dipeptide composed of the essential amino acid isoleucine and the excitatory neurotransmitter glutamate, represents a molecule of growing interest at the intersection of proteomics, metabolomics, and nutritional science. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of isoleucyl-glutamate. It delves into its identified dietary sources, explores its hypothesized biosynthetic origins, and outlines robust analytical methodologies for its detection and quantification in complex biological matrices. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the landscape of this naturally occurring dipeptide.

Introduction: The Significance of Dipeptides

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond.[1] While often viewed as mere intermediates in protein metabolism, a growing body of evidence suggests they can possess unique biological activities and serve as important biomarkers. Isoleucyl-glutamate (Ile-Glu) is one such dipeptide. Its composition is particularly noteworthy, combining a branched-chain amino acid (BCAA) crucial for muscle metabolism with the most abundant excitatory neurotransmitter in the mammalian central nervous system.[2][3] Understanding where this dipeptide occurs in nature is the first step toward elucidating its potential physiological roles and therapeutic applications.

Physicochemical Characteristics of Isoleucyl-Glutamate

A foundational understanding of a molecule's properties is critical for designing effective extraction and analytical strategies. Isoleucyl-glutamate is an organic compound classified as a dipeptide.[1] Key physicochemical properties, predicted through computational models, are summarized below.

| Property | Value | Source |

| Chemical Formula | C11H20N2O5 | [1] |

| Average Molecular Weight | 260.29 g/mol | [1] |

| Monoisotopic Molecular Weight | 260.137221752 g/mol | [1] |

| IUPAC Name | 2-(2-amino-3-methylpentanamido)pentanedioic acid | [1] |

| Water Solubility | 4.64 g/L | [1] |

| logP | -2.7 | [1] |

| Physiological Charge | -1 | [1] |

| pKa (Strongest Acidic) | 3.45 | [1] |

| pKa (Strongest Basic) | 8.51 | [1] |

Table 1: Predicted physicochemical properties of Isoleucyl-Glutamate.

Natural Occurrence and Identified Dietary Sources

The presence of isoleucyl-glutamate has been confirmed in several food sources, primarily of animal origin. This suggests a potential role as a biomarker for the consumption of specific types of meat.[1]

Confirmed Food Sources

Current metabolomic databases indicate that isoleucyl-glutamate has been detected in the following food products:

-

Poultry: Specifically in chickens (Gallus gallus).[1]

-

Waterfowl: Found in various species of the Anatidae family (e.g., ducks, geese).[1]

-

Pork: Detected in domestic pigs (Sus scrofa domestica).[1]

It is important to note that while its presence is confirmed, quantitative data on the concentration of isoleucyl-glutamate in these foods is not yet widely available in the literature.[1] The table below summarizes the current findings.

| Food Source Category | Specific Examples | Status | Potential Significance |

| Animal Products | Chicken, Duck, Goose, Pork | Detected, but not quantified | Potential biomarker for consumption of these meats.[1] |

Table 2: Natural food sources where Isoleucyl-Glutamate has been detected.

The constituent amino acids, isoleucine and glutamate, are ubiquitous in nature. Glutamate is found in high concentrations in foods like tomatoes, cheese (especially Parmesan), mushrooms, and various meats.[4][5] Isoleucine is an essential amino acid and is present in all protein-containing foods.

Biosynthesis and Metabolic Pathways (Hypothesized)

A definitive biosynthetic pathway for isoleucyl-glutamate has not been explicitly detailed in the available literature. However, its formation can be logically inferred from the established metabolic pathways of its constituent amino acids and the general mechanisms of peptide synthesis.

Precursor Synthesis

The synthesis of isoleucyl-glutamate is contingent on the availability of its precursors, L-isoleucine and L-glutamate.

-

L-Glutamate Synthesis: Glutamate is a non-essential amino acid that can be synthesized in the body through several key reactions, primarily from α-ketoglutarate (an intermediate of the Krebs cycle) or from glutamine.[6][7]

-

L-Isoleucine Synthesis: As an essential amino acid for humans, isoleucine must be obtained from the diet. In microorganisms and plants, its synthesis is a more complex process that can originate from precursors like pyruvate and acetyl-CoA or threonine.[8][9]

Hypothesized Formation of the Peptide Bond

The formation of the dipeptide itself likely occurs through two primary routes:

-

Non-ribosomal Peptide Synthesis: While complex non-ribosomal peptide synthetases (NRPSs) are known to produce a wide array of peptides in microorganisms, simpler enzymatic or non-enzymatic ligations could potentially form dipeptides in other organisms.

-

Proteolytic Degradation: The most probable source of isoleucyl-glutamate in animal tissues is the incomplete breakdown of larger dietary or endogenous proteins by proteases and peptidases. During protein catabolism, specific proteases cleave proteins into smaller peptides, which are then further broken down into dipeptides, tripeptides, and free amino acids. The presence of Ile-Glu in muscle-rich foods like chicken and pork strongly supports this hypothesis.[1]

The diagram below illustrates the hypothesized origin of isoleucyl-glutamate from protein catabolism.

Hypothesized origin of Isoleucyl-Glutamate via proteolysis.

Analytical Methodologies for Detection and Quantification

The robust analysis of dipeptides like isoleucyl-glutamate from complex biological matrices requires a multi-step approach involving extraction, separation, and detection. The causality behind this workflow is to isolate the analyte of interest from interfering substances and enable its accurate measurement.

Step-by-Step Experimental Protocol

The following protocol describes a self-validating system for the quantification of isoleucyl-glutamate from a tissue sample (e.g., chicken muscle).

1. Sample Preparation and Extraction:

- Rationale: To efficiently extract small polar molecules like dipeptides while precipitating larger proteins that can interfere with analysis.

- Protocol:

- Homogenize 100 mg of flash-frozen tissue in 1 mL of ice-cold 80% methanol. The high organic content effectively denatures and precipitates proteins.

- Include a deuterated internal standard (e.g., Isoleucyl-d7-Glutamate) at a known concentration to account for matrix effects and variations in extraction efficiency and instrument response.[10]

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

- Carefully collect the supernatant containing the metabolites.

- Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

- Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 100 µL of the initial mobile phase for LC-MS).

2. Chromatographic Separation:

- Rationale: To separate isoleucyl-glutamate from other structurally similar compounds, such as other dipeptides or isomeric molecules, prior to detection.

- Protocol (UHPLC):

- Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is ideal for retaining and separating highly polar compounds.

- Employ a gradient elution method. For example:

- Mobile Phase A: Water with 0.1% formic acid (enhances ionization).

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Start at 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration. This gradient ensures that polar compounds are retained and then eluted as the aqueous content of the mobile phase increases.

3. Detection and Quantification:

- Rationale: To achieve high sensitivity and specificity for the identification and quantification of the target analyte.

- Protocol (Mass Spectrometry):

- Couple the UHPLC system to a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) positive mode.

- Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for both the analyte and its stable isotope-labeled internal standard.

- Precursor Ion (Q1): The protonated molecular ion of isoleucyl-glutamate ([M+H]+).

- Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion.

- Develop a calibration curve using standards of known concentrations to accurately quantify the amount of isoleucyl-glutamate in the sample based on the peak area ratio of the analyte to the internal standard.

The following diagram outlines the described analytical workflow.

Analytical workflow for Isoleucyl-Glutamate quantification.

Potential Physiological Significance

While the specific physiological role of isoleucyl-glutamate is yet to be fully characterized, its constituent parts suggest several areas of interest for future research:

-

Neurotransmission: Glutamate is the primary excitatory neurotransmitter, essential for learning and memory.[4][11][12] The transport and metabolism of glutamate are tightly regulated. It remains to be seen if Ile-Glu can interact with glutamate receptors or transporters, or if it serves as a carrier or storage form of glutamate.

-

Nutritional Signaling: As a dipeptide, Ile-Glu may be absorbed from the gut via specific peptide transporters (e.g., PEPT1) and could act as a signaling molecule indicating the presence of high-protein food.

-

Metabolic Regulation: Isoleucine is a BCAA that plays a key role in protein synthesis and muscle metabolism. The dipeptide could potentially influence these pathways.

Conclusion and Future Directions

Isoleucyl-glutamate is a naturally occurring dipeptide found in common dietary meats.[1] While its presence is established, significant knowledge gaps remain regarding its concentration in various sources, its precise biosynthetic pathways, and its physiological function. The analytical workflows detailed in this guide provide a robust framework for researchers to pursue these questions. Future research should focus on:

-

Quantitative Screening: Broadly screening various food sources and biological tissues to create a quantitative map of isoleucyl-glutamate distribution.

-

Functional Assays: Investigating the interaction of isoleucyl-glutamate with glutamate receptors, peptide transporters, and metabolic enzymes.

-

In Vivo Studies: Exploring the pharmacokinetic profile of isoleucyl-glutamate and its effects on physiological processes in animal models.

Elucidating the role of this simple yet intriguing dipeptide could open new avenues in nutritional science, diagnostics, and therapeutic development.

References

-

FooDB. (2020). Showing Compound Isoleucyl-Glutamate (FDB111935). foodb.ca. Available at: [Link]

-

FooDB. (2020). Showing Compound Isoleucyl-Glutamine (FDB111934). foodb.ca. Available at: [Link]

-

Mental Health America. (n.d.). What is Glutamate?. mhanational.org. Available at: [Link]

-

Government of Canada. (2022). Monosodium glutamate (MSG) and other sources of glutamate in foods. canada.ca. Available at: [Link]

-

Prasad, S., & McNally, L. (2016). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Frontiers in Human Neuroscience. Available at: [Link]

-

ResearchGate. (n.d.). Three routes for isoleucine biosynthesis. researchgate.net. Available at: [Link]

-

YouTube. (2025). Understanding the Role of Glutamate Signalling in CNS. youtube.com. Available at: [Link]

-

Omar Medical. (2025). High Glutamate Foods. myomarmed.com. Available at: [Link]

-

International Food Information Council. (2009). Everything You Need To Know About Glutamate And Monosodium Glutamate. ific.org. Available at: [Link]

-

WebMD. (2024). 10 Foods High in Glutamate and Why You Should Avoid Them. webmd.com. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Overview of the Glutamatergic System. ncbi.nlm.nih.gov. Available at: [Link]

-

PubMed. (n.d.). Quantification of glutamate and glutamine using constant-time point-resolved spectroscopy at 3 T. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

-

MDPI. (n.d.). Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography. mdpi.com. Available at: [Link]

-

Cleveland Clinic. (2022). Glutamate: What It Is & Function. my.clevelandclinic.org. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. ncbi.nlm.nih.gov. Available at: [Link]

-

PubMed. (n.d.). A method for measuring both glutamine and glutamate levels and stable isotopic enrichments. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

-

Czech Journal of Food Sciences. (n.d.). Biosynthesis of food constituents: Amino acids: 1. The glutamic acid and aspartic acid groups. agriculturejournals.cz. Available at: [Link]

-

PubMed. (2025). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A pathway map of glutamate metabolism. ncbi.nlm.nih.gov. Available at: [Link]

Sources

- 1. Showing Compound Isoleucyl-Glutamate (FDB111935) - FooDB [foodb.ca]

- 2. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. What is Glutamate? | Mental Health America [mhanational.org]

- 5. myomarmed.com [myomarmed.com]

- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 7. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders [frontiersin.org]

- 12. youtube.com [youtube.com]

Technical Guide: Biosynthesis and Enzymatic Assembly of H-Ile-Glu-OH

The following technical guide details the biosynthesis and enzymatic production of the dipeptide H-Ile-Glu-OH (Isoleucyl-Glutamic Acid).

Executive Summary

H-Ile-Glu-OH (Ile-Glu) is a bioactive dipeptide with emerging significance in immunomodulation and metabolic regulation. While dipeptides are classically viewed as degradation products of proteolysis, the de novo biosynthesis of Ile-Glu in microorganisms is driven by a distinct class of enzymes known as L-Amino Acid Ligases (LALs) .[1] This guide dissects the ATP-dependent biosynthetic pathway, focusing on the catalytic mechanisms of ATP-grasp enzymes (e.g., YwfE, TabS) and providing a validated protocol for their biocatalytic production.

Molecular Architecture & Biological Context

Chemical Identity[2]

-

Sequence: Isoleucine (N-terminus) – Glutamic Acid (C-terminus)[2]

-

Notation: H-Ile-Glu-OH

-

Molecular Weight: ~260.29 g/mol

-

Physiological Role: Ile-Glu has been identified in metabolomic screens of human plasma and saliva, often serving as a signaling intermediate or a precursor to larger immunomodulatory peptides (e.g., Stemokin derivatives).

The Biosynthetic Challenge

Unlike ribosomal peptide synthesis, which requires mRNA templates and complex translation machinery, the biosynthesis of short peptides like Ile-Glu is non-ribosomal . In nature, this specific bond formation is catalyzed by:

-

Non-Ribosomal Peptide Synthetases (NRPS): Modular multi-enzymes (less common for simple dipeptides).

-

L-Amino Acid Ligases (LALs): The primary biosynthetic route in bacteria (e.g., Bacillus subtilis, Pseudomonas syringae).

The Biosynthetic Pathway: ATP-Dependent Ligation

The core biosynthesis of H-Ile-Glu-OH occurs via the L-Amino Acid Ligase (LAL) pathway.[1] These enzymes belong to the ATP-grasp superfamily and catalyze the formation of an alpha-peptide bond between two unprotected amino acids.[3]

Mechanism of Action

The reaction proceeds through an ordered kinetic mechanism involving an acyl-phosphate intermediate.

-

Substrate Binding: The enzyme binds ATP and the N-terminal amino acid (Isoleucine).

-

Activation: The

-phosphate of ATP is transferred to the carboxyl group of Isoleucine, forming a high-energy Isoleucyl-phosphate intermediate. ADP is released (or remains bound depending on the specific enzyme variant). -

Ligation: The C-terminal amino acid (Glutamic Acid) enters the active site. Its

-amino group acts as a nucleophile, attacking the activated acyl-phosphate of Isoleucine. -

Release: A tetrahedral intermediate collapses, releasing inorganic phosphate (Pi) and the dipeptide H-Ile-Glu-OH.

Key Enzymatic Machinery

Specific LALs have been characterized for their ability to synthesize Ile-Glu, often requiring protein engineering to improve specificity for the bulky Isoleucine side chain.

| Enzyme | Source Organism | Native Function | Specificity for Ile-Glu |

| YwfE (BacD) | Bacillus subtilis | Synthesis of Bacilysin precursor | High promiscuity; accepts Ile as N-donor but prefers Ala. |

| TabS | Pseudomonas syringae | Tabtoxin biosynthesis | Broad specificity; highly effective for diverse dipeptides.[4] |

| RizA | Bacillus subtilis | Rhizocticin biosynthesis | Prefers Arg; requires mutagenesis for hydrophobic N-termini. |

Pathway Visualization

The following diagram illustrates the ATP-grasp mechanism utilized by LALs to synthesize H-Ile-Glu-OH.

[5][6][7]

Experimental Protocol: Enzymatic Production

This protocol describes the biocatalytic synthesis of H-Ile-Glu-OH using a recombinant LAL (e.g., TabS or engineered YwfE) expressed in E. coli. This method is superior to chemical synthesis as it avoids racemization and toxic protecting groups.

Reagents & Setup

-

Biocatalyst: E. coli BL21(DE3) expressing His-tagged TabS.

-

Substrates: L-Isoleucine (50 mM), L-Glutamic Acid (50 mM).

-

Energy Source: ATP (50 mM) or an ATP-regeneration system (Polyphosphate kinase + Polyphosphate).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl

(Critical cofactor).

Step-by-Step Methodology

Step 1: Enzyme Preparation

-

Cultivate E. coli harboring the pET-TabS plasmid in LB medium at 37°C.

-

Induce expression with 0.1 mM IPTG when OD

reaches 0.6; incubate at 18°C for 16 hours (low temperature prevents inclusion bodies). -

Lyse cells via sonication and purify the enzyme using Ni-NTA affinity chromatography.

-

Validation: Verify purity (>95%) via SDS-PAGE (Target band ~50 kDa).

Step 2: Biocatalytic Reaction

-

Prepare the reaction mixture in a 1.5 mL microcentrifuge tube:

-

Tris-HCl (pH 8.0): 50 mM

-

MgCl

: 10 mM -

L-Ile: 20 mM

-

L-Glu: 40 mM (Excess nucleophile drives equilibrium)

-

ATP: 20 mM

-

Purified LAL Enzyme: 0.5 mg/mL

-

-

Incubate at 30°C for 4–12 hours with gentle shaking.

-

Reaction Termination: Quench by heating at 95°C for 5 minutes or adding 10% trichloroacetic acid (TCA).

Step 3: Identification & Purification

-

Centrifuge quenched mixture (12,000 x g, 10 min) to remove precipitated protein.

-

HPLC Analysis:

-

Column: C18 Reverse-Phase (e.g., ODS-3).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0–20% B over 20 minutes.

-

Detection: UV at 210 nm.

-

-

Mass Spectrometry: Confirm identity via LC-MS/MS. Expect an [M+H]

peak at 261.3 m/z .

Therapeutic Potential & Drug Development[8]

Understanding the biosynthesis of Ile-Glu is critical for developing peptide-based therapeutics.

-

Immunomodulation: Analogs of Ile-Glu (often cyclized or modified) have shown potential in regulating immune responses, similar to the well-known drug Thymogen (Glu-Trp).[5]

-

Precursor Utility: H-Ile-Glu-OH serves as a scaffold for "Stemokin" type peptides (Ile-Glu-Trp), which mobilize stem cells.

-

Scalability: The enzymatic pathway described above allows for the green manufacturing of this dipeptide, eliminating the hazardous waste associated with traditional solid-phase peptide synthesis (SPPS).

Comparative Production Methods

| Feature | Chemical Synthesis (SPPS) | Enzymatic Biosynthesis (LAL) |

| Purity (Chirality) | Risk of racemization | 100% Stereospecific (L-form) |

| Cost | High (Protecting groups) | Low (Cheap amino acids) |

| Environmental Impact | High (Organic solvents) | Low (Aqueous buffer) |

| Scalability | Linear scaling | Exponential (Fermentation) |

References

-

Tabata, K., et al. (2005).[3] ywfE in Bacillus subtilis Codes for a Novel Enzyme, L-Amino Acid Ligase. Journal of Bacteriology. Link

-

Kino, K., et al. (2008).[3] L-Amino acid ligase from Pseudomonas syringae producing tabtoxin can be used for enzymatic synthesis of various functional peptides. Applied and Environmental Microbiology. Link

-

Arai, T., et al. (2013). Mutagenesis of the L-amino acid ligase RizA increased the production of bioactive dipeptides. Bioscience, Biotechnology, and Biochemistry.[3][6] Link

-

Schmidt, M., et al. (2001).[7] Discovery of a Dipeptide Epimerase Enzymatic Function Guided by Homology Modeling. Biochemistry. Link

-

Guzmán, F., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI Pharmaceuticals. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. karger.com [karger.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. L-amino acid ligase from Pseudomonas syringae producing tabtoxin can be used for enzymatic synthesis of various functional peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a Dipeptide Epimerase Enzymatic Function Guided by Homology Modeling and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Therapeutic Potential of H-Ile-Glu-OH (IE)

[1][2][3]

Executive Summary

The dipeptide H-Ile-Glu-OH (IUPAC: (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanedioic acid), abbreviated as IE , represents a distinct class of amphiphilic bioactive peptides.[1][2] Structurally, it combines a hydrophobic, branched-chain N-terminal residue (Isoleucine) with a polar, acidic C-terminal residue (Glutamic Acid).[1][2][3]

This unique "hydrophobic-anionic" motif positions H-Ile-Glu-OH as a high-probability candidate for Angiotensin-Converting Enzyme (ACE) inhibition and specific organoleptic applications (savory/bitter modulation).[1][2][3] This guide provides a rigorous technical analysis of its predicted physicochemical properties, synthetic pathways, and biological mechanisms, grounded in quantitative structure-activity relationship (QSAR) principles.

Physicochemical Characterization

The physicochemical profile of H-Ile-Glu-OH is dominated by the interplay between the lipophilic isoleucine side chain and the ionizable glutamic acid moieties.[1][2]

Calculated Properties Table[2][3]

| Property | Value (Predicted) | Structural Determinant |

| Molecular Weight | 260.29 g/mol | Ile (131.[1][2][3]17) + Glu (147.[1][2][3]13) - H₂O |

| Formula | C₁₁H₂₀N₂O₅ | -- |

| Isoelectric Point (pI) | ~3.20 | Dominated by |

| pKa (C-term -COOH) | ~2.15 | |

| pKa (Side Chain -COOH) | ~4.25 | |

| pKa (N-term -NH₃⁺) | ~9.60 | |

| LogP (Octanol/Water) | -1.5 to -0.5 | Amphiphilic, but net hydrophilic at pH 7 |

| Solubility (Water) | High (>50 mg/mL) | Excellent solubility at pH > 4.5 |

Solubility & Stability Logic

-

pH Dependence: At physiological pH (7.4), the peptide exists as a dianion (COO⁻ at C-term, COO⁻ at side chain) and a mono-cation (NH₃⁺), resulting in a net charge of -1.[1][3] This ensures high aqueous solubility.[2][3]

-

Hydrophobic Collapse: The isoleucine side chain (

-butyl group) provides sufficient hydrophobicity to facilitate interaction with non-polar binding pockets (e.g., ACE active site) without compromising aqueous solubility.[1][3]

Synthetic Methodology: Solid Phase Peptide Synthesis (SPPS)[1][3]

To ensure high purity and prevent racemization (particularly at the Ile residue), a standard Fmoc-SPPS protocol on Wang resin is recommended.[1][3]

Synthesis Protocol

Objective: Synthesis of H-Ile-Glu-OH at 0.25 mmol scale.

-

Resin Selection: Fmoc-Glu(OtBu)-Wang Resin (Loading: 0.5–0.7 mmol/g).[1][2][3] Rationale: Pre-loaded resin minimizes C-terminal racemization.[1][2][3]

-

Swelling: DMF (30 mins).

-

Deprotection (Fmoc removal): 20% Piperidine in DMF (2 x 10 min).

-

Coupling (Ile):

-

Final Cleavage:

-

Precipitation: Cold Diethyl Ether.

Workflow Visualization

Figure 1: Step-wise Fmoc-SPPS workflow for H-Ile-Glu-OH synthesis utilizing Wang resin to ensure C-terminal integrity.

Bioactivity Prediction: ACE Inhibition Mechanism[1]

Based on QSAR data for dipeptides, H-Ile-Glu-OH is predicted to act as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2]

Structural Logic (The "Lock and Key")

ACE prefers substrates/inhibitors with:

-

Hydrophobic N-terminus: The Isoleucine (Ile) residue fits into the hydrophobic S1 subsite of ACE.[2][3]

-

C-terminal Chelation: The Glutamic acid (Glu) provides a carboxylate group capable of coordinating with the Zinc ion (

) essential for ACE catalysis.[1][3]

Predicted Pathway Interaction[3]

Figure 2: Predicted Mechanism of Action (MOA).[1][2][3] The Ile residue anchors the peptide in the S1 pocket, while the Glu residue chelates the catalytic Zinc ion.

Experimental Validation Protocols

To confirm the predicted properties, the following self-validating protocols are required.

Purity Analysis (RP-HPLC)

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).

-

Gradient: 0% B to 30% B over 20 minutes.

In Vitro ACE Inhibition Assay

ADMET Profiling (Absorption, Distribution, Metabolism)[1][5]

-

Taste Profile: While Glu contributes Umami (savory), the hydrophobic Ile residue often introduces Bitterness. The dipeptide is predicted to have a complex, bittersweet/savory profile, relevant for food science applications [1].

-

Metabolic Stability: Dipeptides are susceptible to rapid degradation by cytosolic peptidases.[2][3] However, they are excellent substrates for the PepT1 transporter , suggesting high oral bioavailability despite low stability in plasma [2].

References

-

Maehashi, K., et al. (1999).[3][5] Isolation of Peptides from an Enzymatic Hydrolysate of Food Proteins and Characterization of Their Taste Properties.[5] Bioscience, Biotechnology, and Biochemistry. [1]

-

Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[3] Current Opinion in Pharmacology.

-

Cheung, H.S., et al. (1980).[3] Binding of peptide substrates and inhibitors of angiotensin-converting enzyme.[2][3][6][7][8] Journal of Biological Chemistry.

-

BenchChem Technical Support. (2025). Application Notes for Fmoc-Glu(OMe)-OH in Fmoc-Based Peptide Synthesis. BenchChem.[2][3][9]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. digital.csic.es [digital.csic.es]

- 3. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of key precursor peptides and flavor components of flaxseed derived Maillard reaction products based on iBAQ mass spectrometry and molecular sensory science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates [mdpi.com]

- 7. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Steric-Electronic Nexus: Understanding the Peptide Bond in H-Ile-Glu-OH

This guide provides an in-depth technical analysis of the peptide bond within the dipeptide H-Ile-Glu-OH (Isoleucyl-Glutamic Acid). It is designed for researchers in medicinal chemistry and peptide therapeutics, focusing on the unique steric and electronic challenges presented by this specific sequence.

Executive Summary & Structural Anatomy

The dipeptide H-Ile-Glu-OH represents a classic case study in the "steric-electronic" conflict often encountered in peptide drug design. Unlike simple glycine or alanine-based peptides, this sequence pairs a

For the drug developer, this bond is critical for two reasons:

-

Synthetic Difficulty: The bulky sec-butyl side chain of Ile hinders the nucleophilic attack required for bond formation.

-

Metabolic Susceptibility: While steric bulk usually confers proteolytic resistance, the specific recognition of N-terminal hydrophobic residues by aminopeptidases makes this bond a metabolic "hotspot" unless chemically modified.

Stereochemical Nomenclature

The notation H-Ile-glu-OH in your request contains a lowercase "glu".[1] In peptide chemistry conventions, this specifically denotes the D-enantiomer of Glutamic acid.

-

H-Ile-Glu-OH: L-Isoleucine + L-Glutamic Acid (Natural metabolite).

-

H-Ile-glu-OH: L-Isoleucine + D-Glutamic Acid (Peptidomimetic/Stabilized).

This guide addresses the physicochemical properties of the peptide bond in both contexts, highlighting how the D-isomer (glu) alters the conformational landscape.

Biophysical Characterization of the Bond

The "Ile Effect" (Steric Hindrance)

The peptide bond between Ile and Glu is defined by the

-

Consequence: The bulky group restricts rotation around the

(phi) and -

Ramachandran Impact: The allowed conformational space for the Ile residue is significantly smaller than for Glu. This rigidity forces the peptide bond into a specific orientation, often reducing the entropy cost of binding to a receptor (a favorable drug property) but complicating synthesis.

Electronic Environment & Intramolecular Interactions

The Glutamic acid residue introduces a side-chain carboxyl group (

-

The N-terminal amine of Ile is protonated (

). -

The C-terminal carboxyl of Glu is deprotonated (

). -

The Side-chain carboxyl of Glu is deprotonated (

).

The Salt Bridge Mechanism: In the L-L isomer (H-Ile-Glu-OH), the flexible Glu side chain can fold back to form an electrostatic salt bridge with the N-terminal ammonium group of Ile. This stabilizes a "kinked" conformation, protecting the peptide bond from hydrolysis.

-

In H-Ile-glu-OH (L-D): The different stereochemistry of D-Glu places the side chain on the opposite face of the peptide plane, preventing this stabilizing salt bridge. Paradoxically, while this removes thermodynamic stabilization, the D-configuration renders the bond invisible to most proteolytic enzymes.

Synthetic Methodology (Solid Phase Peptide Synthesis)

Synthesizing H-Ile-Glu-OH requires careful handling of the steric bulk of Ile. Standard coupling times often lead to deletion sequences (missing Ile).

Optimized Coupling Protocol

Choice of Coupling Reagent: HATU or COMU is preferred over HBTU/DIC due to the steric hindrance of the Ile carboxyl group.

| Parameter | Standard Protocol | Optimized for Ile-Glu | Causality |

| Coupling Time | 45 min | 2 x 60 min (Double Couple) | Ile's |

| Base | DIPEA (2 eq) | DIPEA (4 eq) or TMP | Ensure full deprotonation of the amine component. |

| Temperature | Ambient | Thermal energy overcomes the steric activation barrier. | |

| Monitoring | Kaiser Test | Chloranil Test | Kaiser test can be false-negative with bulky secondary amines (though Ile is primary, steric bulk mimics this). |

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in synthesizing H-Ile-glu-OH on Wang resin.

Figure 1: SPPS workflow highlighting the critical coupling step hindered by Isoleucine's steric bulk.

Stability & Degradation Pathways[2]

For drug development, the stability of the peptide bond is paramount.

Hydrolysis Kinetics

The Ile-Glu bond is susceptible to two main degradation pathways:

-

Enzymatic Hydrolysis (In Vivo):

-

Aminopeptidase N (APN/CD13): Highly active against N-terminal neutral/hydrophobic residues. H-Ile-Glu-OH is a prime substrate.

-

Solution: Substitution with D-Glu (H-Ile-glu-OH) or N-methylation (N-Me-Ile-Glu-OH) drastically reduces affinity.

-

-

Diketopiperazine (DKP) Formation (Chemical Stability):

-

Dipeptide esters are prone to cyclization to form DKPs, especially if the sequence is Pro-X. However, for Ile-Glu, the steric bulk of Ile prevents the conformational turn required for the N-terminal amine to attack the C-terminal carbonyl. Therefore, H-Ile-Glu-OH is chemically stable against cyclization compared to less bulky dipeptides.

-

Degradation Pathway Diagram

Figure 2: Biological fate of the peptide bond. The L-L isomer is rapidly degraded, while the L-D isomer resists enzymatic recognition.

Analytical Protocol (Quality Control)

To verify the integrity of the peptide bond and ensure no racemization of the sensitive Isoleucine

HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water (Ion pairing agent crucial for polar Glu).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 40% B over 20 min. (Note: Dipeptides are very polar; keeping organic low is essential for retention).

-

Detection: UV 214 nm (Peptide bond) & ESI-MS (Positive Mode, M+H = 261.3 Da).

Racemization Check (Marfey's Reagent)

Since Ile has two chiral centers, harsh coupling conditions can lead to allo-Isoleucine .

-

Hydrolyze peptide (6N HCl, 110°C, 24h).

-

Derivatize with FDAA (Marfey's reagent).

-

Analyze via HPLC.[2] L-Ile and L-allo-Ile derivatives separate distinctively, confirming if the steric strain caused epimerization.

References

-

Peptide Bond Nature: Pauling, L., & Corey, R. B. (1951). The structure of proteins: Two hydrogen-bonded helical configurations of the polypeptide chain. Proceedings of the National Academy of Sciences. Link

-

Steric Hindrance in Synthesis: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

Aminopeptidase Susceptibility: Rawlings, N. D., & Barrett, A. J. (2013). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research. Link

-

Marfey's Method: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6] Link

Sources

Methodological & Application

H-Ile-glu-OH synthesis methods for research use

An Application Guide to the Research-Scale Synthesis of H-Ile-Glu-OH

This document provides a detailed guide for the chemical synthesis of the dipeptide Isoleucyl-Glutamic Acid (H-Ile-Glu-OH). It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the available synthetic methodologies. This guide emphasizes the rationale behind procedural choices, offering both theoretical grounding and practical, step-by-step protocols for solid-phase and liquid-phase synthesis.

Dipeptides, composed of two amino acid residues, are fundamental building blocks in biochemistry and pharmaceutical research.[1] They serve not only as fragments of larger proteins but also as bioactive molecules in their own right, influencing various physiological processes. The synthesis of a specific dipeptide like H-Ile-Glu-OH is a foundational exercise in peptide chemistry, offering a model system for understanding the principles of peptide bond formation, protecting group strategy, purification, and characterization.

Mastery of these techniques is crucial for developing more complex peptide-based therapeutics, probes, and research tools. This guide will explore the two predominant chemical synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS) and the classical Liquid-Phase Peptide Synthesis (LPPS).

Core Principles: The Protecting Group Strategy

Directly reacting the carboxyl group of one amino acid with the amino group of another is impractical, as it leads to uncontrolled polymerization.[2] Therefore, a successful peptide synthesis hinges on a robust protecting group strategy. This involves temporarily masking reactive functional groups to direct the reaction to the desired site.[2][3]

For the synthesis of H-Ile-Glu-OH, which proceeds from the C-terminus (Glu) to the N-terminus (Ile), the most widely adopted approach is the Fmoc/tBu strategy .[2]

-

α-Amino Group Protection : The N-terminus of the incoming amino acid is protected with the Fmoc (9-fluorenylmethoxycarbonyl) group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in an organic solvent.[2]

-

Side-Chain Protection : Glutamic acid possesses a carboxylic acid in its side chain, which must be protected to prevent it from reacting during peptide bond formation. The tert-butyl (tBu) ester is an ideal choice as it is stable to the basic conditions used for Fmoc removal but is easily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step.[4]

-

Isoleucine's Side Chain : The aliphatic side chain of isoleucine is non-reactive and does not require a protecting group.

This orthogonal protection scheme—where one protecting group (Fmoc) is removed by a base and the other (tBu) by an acid—allows for selective deprotection and controlled, stepwise elongation of the peptide chain.[2]

Methodology I: Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the method of choice for research-scale peptide synthesis due to its efficiency, scalability, and potential for automation.[5][6] The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin.[5][7] The growing peptide chain remains attached to this solid support throughout the synthesis, allowing for the use of excess reagents to drive reactions to completion. Excess reagents and soluble by-products are then simply washed away by filtration, bypassing the need for complex purification of intermediates.[7]

Experimental Protocol: SPPS of H-Ile-Glu-OH

This protocol describes a standard manual synthesis on a 0.1 mmol scale.

Materials and Reagents:

| Reagent | Typical Amount | Purpose |

| 2-Chlorotrityl chloride (2-CTC) Resin | ~167 mg (0.6 mmol/g) | Solid support for C-terminal acid |

| Fmoc-Glu(OtBu)-OH | 128 mg (0.3 mmol) | First amino acid (C-terminus) |

| Fmoc-Ile-OH | 177 mg (0.5 mmol) | Second amino acid |

| HATU (Coupling Reagent) | 188 mg (0.495 mmol) | Activates carboxyl group for amide bond formation |

| DIPEA (Base) | 174 µL (1.0 mmol) | Activates coupling and neutralizes resin |

| Dichloromethane (DCM) | As required | Solvent for loading and washing |

| Dimethylformamide (DMF) | As required | Primary solvent for synthesis |

| Piperidine | As required | Base for Fmoc deprotection |

| Trifluoroacetic acid (TFA) | As required | Cleavage from resin and side-chain deprotection |

| Triisopropylsilane (TIS) | As required | Scavenger during cleavage |

| Water (H₂O) | As required | Scavenger during cleavage |

| Diethyl Ether (cold) | As required | Precipitation of crude peptide |

Step-by-Step Procedure:

-

Resin Swelling & Loading:

-

Place the 2-CTC resin in a reaction vessel and swell in DCM for 30 minutes.

-

Drain the DCM. Dissolve Fmoc-Glu(OtBu)-OH (0.3 mmol) in DCM and add DIPEA (0.6 mmol). Add this solution to the resin.

-

Agitate the mixture for 1-2 hours. To cap any remaining reactive sites on the resin, add a small amount of methanol and agitate for another 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection (Cycle 1):

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) to ensure all piperidine is removed. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

-

Coupling (Cycle 1):

-

In a separate vial, dissolve Fmoc-Ile-OH (0.5 mmol) and HATU (0.495 mmol) in DMF. Add DIPEA (1.0 mmol) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the solution and wash the resin with DMF (3x) and DCM (3x). A Kaiser test should now be negative, indicating the reaction is complete.

-

-

Final Fmoc Deprotection:

-

Repeat Step 2 to remove the final Fmoc group from the N-terminal Isoleucine.

-

-

Cleavage and Global Deprotection:

-

Wash the deprotected peptide-resin with DCM (3x) and dry it under a vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

-

Filter the resin and collect the filtrate containing the peptide.

-

Concentrate the filtrate under reduced pressure.

-

-

Peptide Precipitation:

-

Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Methodology II: Liquid-Phase Peptide Synthesis (LPPS)